molecular formula C13H16BrNO B12551388 1-Benzyl-3-(3-bromopropyl)azetidin-2-one CAS No. 144369-85-7

1-Benzyl-3-(3-bromopropyl)azetidin-2-one

Cat. No.: B12551388
CAS No.: 144369-85-7
M. Wt: 282.18 g/mol
InChI Key: HPJKXLCAGFBEHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-bromopropyl)azetidin-2-one typically involves the reaction of benzylamine with 3-bromopropionyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the azetidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-bromopropyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of azetidinone derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-Benzyl-3-(3-bromopropyl)azetidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-bromopropyl)azetidin-2-one is primarily based on its ability to interact with biological targets through its reactive bromopropyl group. This group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The azetidinone ring can also mimic the structure of natural substrates, allowing it to interfere with biological pathways .

Comparison with Similar Compounds

  • 1-Benzyl-3-chloroazetidin-2-one
  • 1-Benzyl-3-(trifluoromethyl)azetidin-2-one
  • 1-Benzyl-3-(3,4,5-trimethoxyphenyl)azetidin-2-one

Comparison: 1-Benzyl-3-(3-bromopropyl)azetidin-2-one is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom makes it a versatile intermediate for further functionalization, whereas other substituents like chlorine or trifluoromethyl groups may offer different reactivity profiles and biological properties .

Properties

CAS No.

144369-85-7

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

1-benzyl-3-(3-bromopropyl)azetidin-2-one

InChI

InChI=1S/C13H16BrNO/c14-8-4-7-12-10-15(13(12)16)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

HPJKXLCAGFBEHE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1CC2=CC=CC=C2)CCCBr

Origin of Product

United States

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